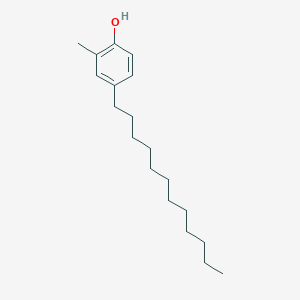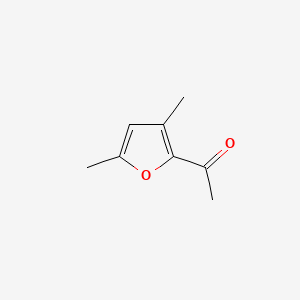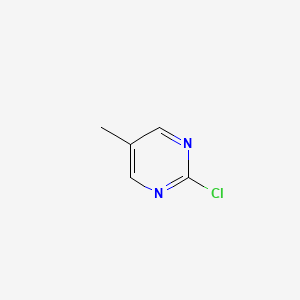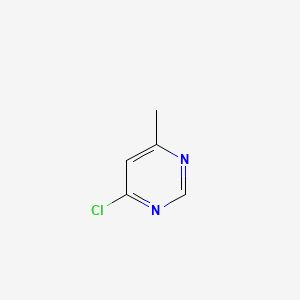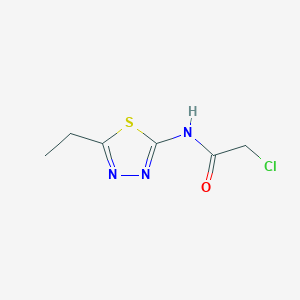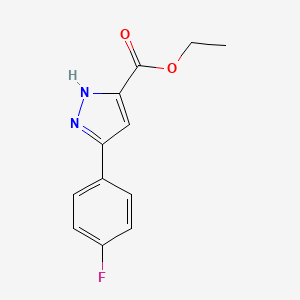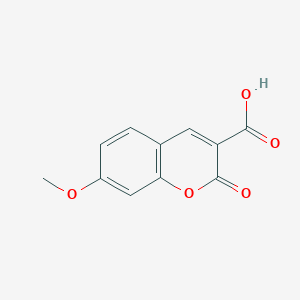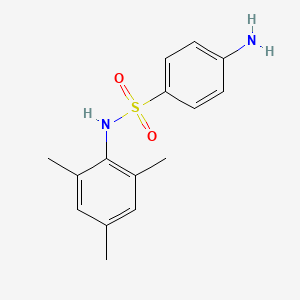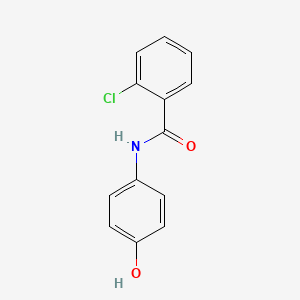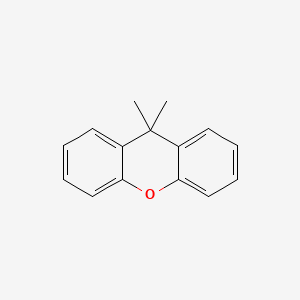
9,9-Dimetilxanteno
Descripción general
Descripción
9,9-Dimethylxanthene is a heterocyclic organic compound with the molecular formula C15H14O. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 9th position of the xanthene ring. This compound is known for its stability and is used as a building block in various chemical syntheses .
Aplicaciones Científicas De Investigación
9,9-Dimethylxanthene has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It is known that 9,9-dimethylxanthene is a heterocyclic building block , which suggests it may interact with various biological targets.
Mode of Action
It is known that the compound can be used in the preparation of other compounds such as 9,9-dimethylxanthene-4,5-dicarboxylic acid, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, and 4,6-bis(dimesitylboryl)dibenzofuran . This suggests that 9,9-Dimethylxanthene may interact with its targets through chemical reactions to form these compounds.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored under inert gas and in a dry environment , suggesting that exposure to moisture and certain gases may affect its stability.
Análisis Bioquímico
Biochemical Properties
9,9-Dimethylxanthene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in the synthesis of 9,9-dimethylxanthene-4,5-dicarboxylic acid and other derivatives . The interactions of 9,9-Dimethylxanthene with biomolecules are primarily based on its structural configuration, which allows it to form stable complexes. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways.
Molecular Mechanism
At the molecular level, 9,9-Dimethylxanthene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The molecular interactions of 9,9-Dimethylxanthene are influenced by its structural properties, which allow it to form stable complexes with target molecules . These interactions can result in changes in gene expression and modulation of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dimethylxanthene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 9,9-Dimethylxanthene derivatives with room-temperature phosphorescence exhibit varying lifetimes, which can be tuned by intermolecular interactions and molecular configurations . These temporal effects are important for understanding the stability and efficacy of 9,9-Dimethylxanthene in biochemical applications.
Dosage Effects in Animal Models
The effects of 9,9-Dimethylxanthene vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. The threshold effects observed in these studies are essential for determining the safe and effective dosage of 9,9-Dimethylxanthene in biochemical research .
Metabolic Pathways
9,9-Dimethylxanthene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in cells . Understanding the metabolic pathways of 9,9-Dimethylxanthene is crucial for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 9,9-Dimethylxanthene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 9,9-Dimethylxanthene is essential for its efficacy in biochemical applications, as it influences the compound’s availability and activity within cells.
Subcellular Localization
The subcellular localization of 9,9-Dimethylxanthene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of 9,9-Dimethylxanthene, influencing its role in biochemical processes . Understanding the subcellular localization of this compound is important for optimizing its use in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9,9-Dimethylxanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 9,9-Dimethylxanthene .
Industrial Production Methods: In industrial settings, the production of 9,9-Dimethylxanthene often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9,9-Dimethylxanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the xanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include xanthone derivatives, dihydro derivatives, and various substituted xanthenes .
Comparación Con Compuestos Similares
Xanthene: The parent compound, lacking the two methyl groups at the 9th position.
9,9-Dimethyl-4,5-dicarboxyxanthene: A derivative with carboxyl groups at the 4th and 5th positions.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: A brominated derivative with tert-butyl groups.
Uniqueness: 9,9-Dimethylxanthene is unique due to its enhanced stability and reactivity compared to its parent compound, xanthene. The presence of the two methyl groups at the 9th position increases its steric hindrance, which can influence its chemical behavior and interactions with other molecules .
Propiedades
IUPAC Name |
9,9-dimethylxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNAPYHLASOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345781 | |
| Record name | 9,9-Dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19814-75-6 | |
| Record name | 9,9-Dimethyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9-Dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dimethylxanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


